Diethyl 5-[(4-methoxybenzyl)amino]-2-(1-naphthyl)-1,3-oxazol-4-ylphosphonate
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Overview
Description
DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
The synthesis of DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the naphthalene and methoxyphenyl groups. The final step involves the addition of the phosphonate group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Scientific Research Applications
DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE include other phosphonate derivatives and oxazole-containing compounds. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE .
This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C25H27N2O5P |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-naphthalen-1-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C25H27N2O5P/c1-4-30-33(28,31-5-2)25-24(26-17-18-13-15-20(29-3)16-14-18)32-23(27-25)22-12-8-10-19-9-6-7-11-21(19)22/h6-16,26H,4-5,17H2,1-3H3 |
InChI Key |
ZKTSGGLGUCHGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
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